Cobalt tetraammine phosphate

Catalog No.
S612310
CAS No.
20142-28-3
M.F
CoH12N4O4P
M. Wt
222.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobalt tetraammine phosphate

CAS Number

20142-28-3

Product Name

Cobalt tetraammine phosphate

IUPAC Name

azane;cobalt(3+);phosphate

Molecular Formula

CoH12N4O4P

Molecular Weight

222.03 g/mol

InChI

InChI=1S/Co.4H3N.H3O4P/c;;;;;1-5(2,3)4/h;4*1H3;(H3,1,2,3,4)/q+3;;;;;/p-3

InChI Key

FDAAXCOSOFSBRN-UHFFFAOYSA-K

SMILES

N.N.N.N.[O-]P(=O)([O-])[O-].[Co+3]

Synonyms

Co(NH3)(4)PO4, cobalt tetraammine phosphate, tetraammine cobalt phosphate

Canonical SMILES

N.N.N.N.[O-]P(=O)([O-])[O-].[Co+3]

Cobalt tetraammine phosphate is a coordination compound characterized by a cobalt ion that is coordinated to four ammonia molecules and one phosphate ion. This compound is represented by the chemical formula Co NH3 4PO4\text{Co NH}_3\text{ }_4\text{PO}_4 and has a molecular weight of approximately 221.99 g/mol. The cobalt ion typically exists in the +3 oxidation state within this complex, contributing to its stability and reactivity in various chemical environments. Cobalt tetraammine phosphate exhibits distinct physical properties, including solubility in water and the formation of colored solutions, which are indicative of its coordination nature .

, including hydrogenation and oxidation processes.
  • Materials Science: The compound is studied for its potential use in developing new materials with unique properties.
  • Biology and Medicine: Its ability to interact with biological molecules opens avenues for research into drug delivery systems and imaging techniques.
  • Industrial Use: Cobalt tetraammine phosphate is utilized in producing specialized chemicals and materials .
  • Research has indicated that cobalt tetraammine phosphate may exhibit biological activity, particularly in the context of DNA interactions. Studies have shown that cobalt(III) complexes can promote hydrolytic cleavage of DNA, suggesting potential applications in biochemistry and molecular biology. The ability to interact with nucleic acids may position cobalt tetraammine phosphate as a candidate for drug delivery systems or as a therapeutic agent in cancer treatment .

    Cobalt tetraammine phosphate can be synthesized through several methods:

    • Direct Reaction: A common synthesis route involves dissolving cobalt(II) nitrate in water, followed by the addition of ammonia solution to form the tetraammine complex. Subsequently, a phosphate source, such as sodium phosphate, is added to precipitate cobalt tetraammine phosphate.
    • Industrial Production: For larger-scale production, similar synthetic routes are employed but optimized for yield and purity. This includes careful control of temperature, pH, and concentrations of reactants to achieve desired outcomes .

    Cobalt tetraammine phosphate can be compared with several similar coordination compounds:

    Compound NameCoordination EnvironmentUnique Features
    Cobalt hexammine chlorideSix ammonia ligands with a chloride ionHigher coordination number; used in different catalytic processes
    Cobalt ethylenediamine phosphateEthylenediamine ligands instead of ammoniaDifferent ligand properties affecting reactivity
    Cobalt phosphateCobalt coordinated only with phosphateSimpler structure without ammonia ligands

    Cobalt tetraammine phosphate stands out due to its specific coordination environment involving both ammonia and phosphate ligands, which allows for versatile applications across chemistry and biology . This unique combination contributes to its distinct chemical and physical properties compared to other cobalt complexes.

    Direct Precipitation from Aqueous Ammoniacal Solutions

    Direct precipitation represents the most straightforward synthetic approach for cobalt tetraammine phosphate preparation [1] [2] [3]. This methodology involves the controlled addition of phosphate sources to cobalt-containing ammoniacal solutions under carefully regulated conditions.

    The fundamental mechanism proceeds through the formation of intermediate cobalt-ammine complexes in aqueous ammonia, followed by phosphate incorporation [1] [2]. Research has demonstrated that cobalt nitrate hexahydrate serves as an optimal precursor, dissolving readily in concentrated aqueous ammonia to form cobalt-ammine intermediates [3] [4]. The addition of phosphoric acid or phosphate salts triggers precipitation through charge neutralization and complex formation.

    Critical parameters governing this synthesis include solution pH, temperature, and ammonia concentration. Studies indicate optimal pH ranges between 8.5 and 9.5, with higher pH values promoting ammine coordination while lower values facilitate phosphate integration [3] [5]. Temperature control proves essential, with ambient to moderate heating (25-100°C) producing varying crystalline qualities and yields [6] [4].

    ParameterOptimal RangeEffect on Product
    pH8.5-9.5Controls ammine coordination
    Temperature25-100°CInfluences crystal size and yield
    Ammonia concentration10-25%Determines complex formation
    Reaction time30 minutes-4 hoursAffects crystallinity

    The precipitation process typically yields products with moderate crystallinity but offers significant advantages in terms of simplicity and cost-effectiveness [5]. Reaction times range from 30 minutes to several hours, depending on desired crystal quality and size distribution.

    Yield optimization studies reveal that careful control of addition rates significantly impacts product quality [3]. Slow, dropwise addition of phosphate sources while maintaining vigorous stirring produces more uniform crystal morphologies compared to rapid mixing protocols.

    Hydrothermal and Solvothermal Synthesis Routes

    Hydrothermal synthesis represents a sophisticated approach that exploits elevated temperature and pressure conditions to achieve enhanced crystallinity and morphological control [7] [8] [9] [10]. This methodology utilizes water as the primary reaction medium under autogenous pressure conditions in sealed vessels.

    The hydrothermal process typically operates at temperatures ranging from 120°C to 220°C for reaction periods extending from 4 to 48 hours [8] [9]. Research demonstrates that temperature elevation significantly improves crystalline quality while reducing impurity formation [10]. The autogenous pressure environment facilitates dissolution-recrystallization processes that promote thermodynamically stable crystal phases.

    Mechanistic investigations reveal that hydrothermal conditions promote the formation of well-defined crystalline frameworks through enhanced ionic mobility and reduced kinetic barriers [11] [9]. The elevated temperature environment facilitates ligand exchange processes essential for tetraammine complex formation while simultaneously promoting phosphate framework development.

    Temperature (°C)Time (hours)PressureYield (%)Crystal Quality
    12024Autogenous75Moderate
    15012Autogenous85Good
    1806Autogenous95Excellent
    2004Autogenous92Excellent

    Solvothermal synthesis extends hydrothermal principles through the incorporation of organic solvents, offering additional control over crystal morphology and size distribution [12] [13]. Common solvent systems include ethylene glycol, methanol, and mixed aqueous-organic systems that modify solvation environments and crystallization kinetics.

    The role of solvent selection proves critical in determining final product characteristics [13]. Ethylene glycol systems promote the formation of uniform nanostructures, while methanol-based systems tend to produce larger, well-faceted crystals. Mixed solvent systems enable fine-tuning of crystal growth rates and morphological development.

    Temperature programming strategies in solvothermal synthesis allow for stepwise crystal development, beginning with nucleation at moderate temperatures followed by growth at elevated conditions [13]. This approach produces materials with enhanced structural uniformity and reduced defect densities.

    Microwave-Assisted Crystallization Techniques

    Microwave-assisted synthesis represents a revolutionary approach that dramatically reduces reaction times while maintaining high product quality [14] [15] [16]. This methodology exploits selective microwave heating to achieve rapid, uniform temperature elevation throughout the reaction mixture.

    The fundamental advantage of microwave heating lies in its ability to provide instantaneous, volumetric heating rather than conventional surface-based heat transfer [17] [16]. This results in more uniform temperature distributions and reduced thermal gradients that can lead to crystal defects.

    Research demonstrates that microwave-assisted synthesis can reduce reaction times from hours to minutes while maintaining or improving product yields [15] [18]. Studies report successful synthesis of cobalt phosphate materials in timeframes as short as 2 seconds under optimal microwave power conditions [17].

    Microwave Power (W)Temperature (°C)TimeYield (%)Comments
    40012026 s80Minimum effective power
    80015010 min90Optimal conditions
    15001802 s95Maximum rapid synthesis

    The microwave synthesis mechanism involves selective heating of polar molecules and ionic species within the reaction mixture [14] [16]. This preferential heating accelerates dissolution processes and promotes rapid nucleation, leading to the formation of uniform nanostructures.

    Critical parameters in microwave synthesis include power level, heating rate, and reaction vessel design [15] [16]. Studies indicate that moderate power levels (400-800 W) provide optimal balance between reaction rate and temperature control, while higher powers may lead to localized overheating and product degradation.

    Morphological control in microwave synthesis proves particularly effective for producing specific nanostructures [14] [18]. The rapid heating characteristics promote the formation of metastable phases that can be kinetically trapped, leading to unique structural arrangements not accessible through conventional heating methods.

    Mechanochemical Synthesis Approaches

    Mechanochemical synthesis employs mechanical energy to drive chemical transformations in the solid state, eliminating the need for solvents and enabling ambient temperature processing [19] [20] [21]. This approach utilizes ball milling or grinding techniques to provide the activation energy necessary for chemical bond formation and reorganization.

    The mechanochemical process involves the application of mechanical stress through high-energy ball milling, creating localized high-pressure and high-temperature conditions at contact points [22] [23] [21]. These extreme local conditions facilitate bond breaking and formation processes that would otherwise require elevated temperatures or aggressive chemical conditions.

    Ball milling parameters critically influence product formation and quality [24] [21]. Key variables include ball-to-powder ratio, milling speed, milling time, and ball material composition. Research indicates that optimal ball-to-powder ratios range from 10:1 to 20:1, with higher ratios promoting more complete conversion but potentially introducing contamination from milling media [21].

    ParameterOptimal RangeEffect
    Ball-to-powder ratio10:1 to 20:1Controls conversion efficiency
    Milling speed200-400 rpmDetermines energy input
    Milling time1-4 hoursAffects completion and purity
    Ball materialHardened steel/tungsten carbideMinimizes contamination

    The mechanochemical mechanism proceeds through repeated deformation, fracture, and cold-welding cycles that create fresh surfaces and promote intimate mixing at the atomic level [20] [21]. This process enables reactions between solid precursors that would be kinetically hindered under conventional conditions.

    Mechanochemical synthesis offers particular advantages for materials sensitive to thermal decomposition or hydrolysis [19] [20]. The ambient temperature processing eliminates thermal degradation pathways while the absence of solvents prevents unwanted side reactions.

    Studies demonstrate that mechanochemical approaches can produce cobalt phosphate materials with unique structural characteristics, including enhanced surface areas and modified electronic properties [20] [21]. The high-energy processing conditions create defect structures that can enhance catalytic activity and other functional properties.

    Contamination control represents a critical consideration in mechanochemical synthesis [24] [21]. The selection of appropriate milling media and careful optimization of processing parameters minimize impurity introduction while maximizing conversion efficiency. Advanced milling techniques, including the use of protective atmospheres and specialized coatings, further reduce contamination risks.

    Other CAS

    20142-28-3

    Dates

    Last modified: 07-20-2023

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